Piperate Tartrate
Overview
Description
Piperate Tartrate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized by combining piperine and tartaric acid, resulting in a white crystalline powder. Piperate Tartrate is commonly used as a reagent in biochemical and physiological studies, and its mechanism of action has been extensively studied.
Scientific Research Applications
Phytochemistry and Biological Activities Piper species, which include Piperate Tartrate, are known for their rich content in essential oils and diverse suites of secondary metabolites. These plants have demonstrated strong antioxidant activity and have shown antibacterial and antifungal activities against human pathogens. They possess therapeutic and preventive potential against several chronic disorders, including antiproliferative, anti-inflammatory, and neuropharmacological activities (Salehi et al., 2019).
Medicinal Use and Anti-inflammatory Properties The genus Piper, which includes Piperate Tartrate, is used in traditional medicine for treating inflammatory and respiratory diseases such as asthma and bronchitis. Some species of Piper have scientifically proven anti-inflammatory effects (Lima et al., 2020).
Phytochemistry and Pharmacology Piperate Tartrate, as part of the Piper genus, is known for its alkaloids with cytotoxic, chemopreventive, antimetastatic, and antitumor properties in several types of cancer. These plants also exhibit a range of pharmacological activities including antioxidant, anti-depressive, hepatoprotective, antimicrobial, anti-obesity, and anti-inflammatory effects (Gutiérrez et al., 2013).
Anticancer and Antimicrobial Activities Piper species, including Piperate Tartrate, have shown anticancer, antimicrobial, and antimalarial activities. Bioactive compounds like alkaloids from these plants are capable of inhibiting the growth of cancer cell lines by inducing apoptosis and acting as nuclear export inhibitors (Mgbeahuruike et al., 2017).
Phytochemistry Overview Research on the secondary metabolites isolated from Piper species, including Piperate Tartrate, covers a wide range of bioactive compounds with potential therapeutic applications (Parmar et al., 1997).
Clinical Applications of Piperine Piperine, a compound found in Piper species, shows significant potential in clinical applications for treating various conditions like arthritis, metabolic syndrome, diabetes, skin infections, gastric, and liver disorders due to its anti-inflammatory, antioxidant, and immunomodulatory actions (Yadav et al., 2022).
Hepatoprotective Potential Piperine, present in Piper species, has been evaluated for its antihepatotoxic potential, showing significant protection against liver toxicity (Koul & Kapil, 1993).
Therapeutic Spectrum in Clinical Practice Piperine from Piper species has a broad therapeutic spectrum in clinical practice, showing potential in treating infectious diseases like COVID-19, ebola, and dengue due to its immunomodulatory and antiviral activities (Yadav et al., 2022).
properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C4H6O6/c1-2-6-4-3-5-1;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4H2;1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFVKWMKVDOSKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927892 | |
Record name | 2,3-Dihydroxybutanedioic acid--piperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine tartrate | |
CAS RN |
133-36-8 | |
Record name | Piperazine tartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxybutanedioic acid--piperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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